1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide
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Overview
Description
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide is a complex organic compound that features a unique arrangement of pyrazole and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of pyrazole rings, sulfonylation, and subsequent coupling with piperidine derivatives under controlled conditions. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions: 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides or thiols under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides .
Scientific Research Applications
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
- Isoxazole derivatives
Comparison: Compared to similar compounds, 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide stands out due to its unique combination of pyrazole and piperidine rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H26N6O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-(1,3,5-trimethylpyrazol-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H26N6O3S/c1-11-16(13(3)22(5)20-11)19-17(24)14-7-6-8-23(10-14)27(25,26)15-9-18-21(4)12(15)2/h9,14H,6-8,10H2,1-5H3,(H,19,24) |
InChI Key |
SCUJZJCKWAKZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(N(N=C3C)C)C |
Origin of Product |
United States |
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